4-Amino-3-(3-hydroxypropoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-(3-hydroxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-8-3-2-7(10(13)14)6-9(8)15-5-1-4-12/h2-3,6,12H,1,4-5,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFENBQVYXWRZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Propoxy Chain Modification:
Chain Length: Synthesize homologs with ethoxy, butoxy, and pentoxy chains to determine the optimal distance between the aromatic core and the terminal hydroxyl group.
Hydroxyl Position: Move the hydroxyl group along the chain (e.g., to the 2-position) or introduce a second hydroxyl group to explore interactions with the target.
Hydroxyl Replacement: Replace the -OH with other functional groups like an amine (-NH2), a thiol (-SH), or a carboxyl (-COOH) to probe the necessity of a hydrogen bond donor versus other interactions.
Benzoic Acid Core Modification:
Isomeric Scaffolds: Move the entire 3-(3-hydroxypropoxy) group to the 2- or 4-position of the aminobenzoic acid to understand the required geometric arrangement of the pharmacophores.
Ring Substitution: Introduce small, sterically non-demanding substituents (e.g., fluorine, chlorine, methyl) at other positions (2-, 5-, or 6-) on the ring to probe for additional favorable or unfavorable interactions.
Amino and Carboxyl Group Modification:
Computational Approaches in SAR Elucidation for 4-Amino-3-(3-hydroxypropoxy)benzoic acid Analogs
Computational chemistry provides powerful tools to rationalize and predict the SAR of this compound analogs, guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com For the analogs , a QSAR model would be built by:
Synthesizing a series of analogs (as described in 3.4).
Measuring their biological activity (e.g., IC50 or Ki).
Calculating various molecular descriptors for each analog, such as:
Lipophilicity: LogP or CLogP
Electronic: pKa, atomic charges, dipole moment, HOMO/LUMO energies
Steric/Topological: Molecular weight, surface area, shape indices
Using statistical methods to derive an equation that relates the descriptors to the activity.
| Compound | LogP | pKa (COOH) | Molecular Surface Area (Ų) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 1.85 | 4.6 | 185 | 10.5 |
| Analog 2 | 2.25 | 4.7 | 205 | 5.2 |
| Analog 3 | 1.90 | 4.3 | 190 | 8.9 |
| Analog 4 | 2.65 | 4.6 | 225 | 2.1 |
This table presents a hypothetical dataset for a QSAR study. The values are for illustrative purposes only.
Such a model could reveal, for instance, that higher lipophilicity and a larger surface area are correlated with improved activity, guiding the design of future analogs.
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different analogs. This technique places the molecule into the active site of the protein and calculates a binding score based on intermolecular interactions like hydrogen bonds and electrostatic forces. Docking can help explain why certain modifications increase or decrease activity and can be used to virtually screen new designs before undertaking their chemical synthesis.
Molecular Interactions and Computational Studies of 4 Amino 3 3 Hydroxypropoxy Benzoic Acid
Theoretical Frameworks for Elucidating Intermolecular Interactions of Substituted Benzoic Acids
The study of intermolecular interactions in substituted benzoic acids is grounded in well-established theoretical frameworks. Quantum chemical methods, particularly Density Functional Theory (DFT), are central to understanding these interactions. DFT calculations are used to determine molecular geometries, electronic structures, and the energies associated with different molecular arrangements. These calculations can accurately model the effects of various substituents on the benzene (B151609) ring, influencing the molecule's stability, reactivity, and interaction patterns. nih.gov
The Hammett equation serves as a classical linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of the benzoic acid core. nih.gov While empirical, it provides a valuable conceptual framework that can be correlated with quantum chemical parameters. unamur.beresearchgate.net For instance, calculated parameters such as atomic charges, bond indices, and the energy difference between a benzoic acid and its conjugate base have shown excellent correlations with experimental pKa values, providing a quantum-level justification for observed substituent effects. unamur.be For 4-Amino-3-(3-hydroxypropoxy)benzoic acid, these frameworks allow for a theoretical prediction of how the electron-donating amino group and the flexible, polar hydroxypropoxy side chain collectively influence the electronic environment of the carboxylic acid group and its interaction potential.
Prediction and Analysis of Hydrogen Bonding Networks and Other Stabilizing Interactions
Hydrogen bonds are the most significant non-covalent interactions governing the structure and properties of substituted benzoic acids. Computational methods are pivotal in predicting and characterizing these networks. researchgate.net In the solid state and in apolar solvents, benzoic acids typically form cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netucl.ac.uk
Advanced simulation techniques like Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) provide a dynamic view of hydrogen bonds, revealing information about proton localization and the potential for proton transfer. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis is employed to characterize the nature and strength of these interactions by quantifying the orbital overlap between hydrogen bond donors and acceptors. researchgate.net
For this compound, the potential for hydrogen bonding is extensive. Beyond the carboxylic acid dimer motif, the primary amine (-NH2) and the terminal hydroxyl (-OH) group on the propoxy chain serve as additional hydrogen bond donors. The ether oxygen and the carbonyl oxygen act as acceptors. This multiplicity of functional groups suggests that the compound can form complex and robust three-dimensional hydrogen-bonded networks, a feature that significantly influences its physical properties and its ability to interact with biological macromolecules. The strength of these bonds can be computationally estimated, with typical O-H···O interaction energies for benzoic acid dimers falling in the range of 11-15 kcal/mol. scispace.com
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov This method is widely applied to benzoic acid derivatives to screen for potential biological activity and to understand the structural basis of ligand recognition. stmjournals.commdpi.comnih.gov The process involves sampling numerous conformations of the ligand within the binding site of the target and scoring them based on a function that approximates the free energy of binding.
Docking simulations are instrumental in identifying the specific amino acid residues within a protein's active site that interact with the ligand. For benzoic acid derivatives, interactions are frequently mediated by their functional groups. The carboxylate group often forms salt bridges with positively charged residues like Arginine or Lysine, or hydrogen bonds with polar residues such as Serine, Threonine, or Histidine. The aromatic ring can engage in π-π stacking or hydrophobic interactions with residues like Phenylalanine, Tyrosine, and Tryptophan.
In a docking study of benzoic acid derivatives against the SARS-CoV-2 main protease, key hydrogen bonding interactions were observed with residues such as HIS41, GLY143, CYS145, and GLU166. mdpi.com For this compound, the amino and hydroxypropoxy groups would be expected to form additional, specific hydrogen bonds, potentially enhancing binding affinity and selectivity for the target.
| Target Protein | Ligand Class | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease | Benzoic Acid Derivatives | HIS41, GLY143, CYS145, GLU166 | Hydrogen Bonding | mdpi.com |
| Carbonic Anhydrase | Triazole-Benzoic Acid Derivative | ZN ion, HIS94, HIS96, HIS119 | Coordination, Hydrogen Bonding | |
| α-Glucosidase | Sulfamoyl-Benzoic Acid Derivatives | ASP214, GLU276, ASP349 | Hydrogen Bonding, Pi Interactions | nih.gov |
| Acetylcholinesterase | Tetrahydroisoquinolynyl-benzoic acid | TRP84, TYR121, PHE330 | Pi-Pi Stacking, Hydrogen Bonding | sci-hub.se |
A primary output of molecular docking is the estimation of binding energy, often reported as a docking score. Lower (more negative) scores generally indicate a more favorable binding interaction. These scores help in ranking potential ligands and prioritizing them for further experimental testing. For instance, docking scores for various benzoic acid derivatives against the SARS-CoV-2 main protease ranged from -29.59 to -38.31, depending on the number and type of substituents. nih.gov
The simulation also predicts the most stable three-dimensional arrangement, or "pose," of the ligand in the binding site. This conformational information is crucial, as the biological activity of a molecule is intrinsically linked to its ability to adopt a specific orientation that allows for optimal interactions with the target.
Advanced In Silico Screening and Lead Optimization Strategies
Beyond single-molecule docking, computational strategies are used for large-scale virtual screening of compound libraries to identify novel "hit" compounds. researchgate.netfrontiersin.org In this process, thousands to millions of molecules are computationally docked against a target of interest, and the top-scoring compounds are selected for experimental validation. frontiersin.org
Once a hit, such as a benzoic acid derivative, is identified, in silico lead optimization techniques are employed to rationally design analogues with improved properties. researchgate.netiosrjournals.org This can involve:
Structure-Activity Relationship (SAR) by catalog: Virtually modifying the hit structure by adding or replacing substituents from a library of chemical fragments and re-evaluating the binding affinity. frontiersin.org
Fragment-based growing or linking: Using the initial fragment's binding pose as a starting point to computationally "grow" the molecule into unoccupied regions of the binding pocket or "link" it to another nearby fragment to enhance affinity. researchgate.net
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, ensuring that optimized compounds have favorable pharmacokinetic profiles. stmjournals.comnih.gov
These strategies accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. iosrjournals.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations provide a detailed picture of a molecule's electronic properties, which are fundamental to its reactivity and interaction capabilities. ajchem-b.com Methods like DFT are used to calculate several key electronic descriptors for compounds like this compound. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a substituted benzoic acid, the MEP would show negative potential around the carbonyl oxygen and positive potential near the carboxylic and hydroxyl protons, indicating likely sites for hydrogen bonding and electrophilic interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. ajchem-b.com
These calculations help in creating a comprehensive reactivity profile, predicting how the molecule will interact with other reagents and its biological target at an electronic level. ajchem-b.com Studies on substituted benzoic acids have shown that these quantum parameters correlate well with experimental observations of reactivity and acidity. researchgate.net
Biological Activity and Mechanistic Insights of 4 Amino 3 3 Hydroxypropoxy Benzoic Acid Derivatives in Vitro Research
Enzyme Inhibition Studies of Related Benzoic Acid Derivatives
Derivatives of benzoic acid have been identified as inhibitors of a wide array of enzymes, a characteristic that underpins many of their therapeutic effects. The nature and position of substituents on the benzoic acid ring play a crucial role in determining their inhibitory potency and selectivity.
Research has shown that various benzoic acid derivatives can act as competitive inhibitors for specific enzymes. For instance, benzoic acid itself is a known competitive inhibitor of tyrosinase, with a reported IC50 value of 119 µM. mdpi.com This inhibitory action is significant as tyrosinase is a key enzyme in melanin (B1238610) synthesis. Other studies have identified benzoic acid derivatives as potent inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression. Dihydroxybenzoic acid (DHBA), in particular, has been reported as a strong HDAC inhibitor, leading to cancer cell growth inhibition. nih.gov
Furthermore, the inhibitory potential of these derivatives extends to protein-tyrosine phosphatases (PTPs), with compounds like 2-(oxalylamino)-benzoic acid (OBA) acting as a general, competitive inhibitor for several PTPs. nih.gov This is a critical area of research, as PTPs are involved in regulating signal transduction pathways implicated in cancer and diabetes. nih.gov Some synthetic amino acid derivatives have also demonstrated inhibitory effects on digestive enzymes, including pancreatic lipase, α-amylase, and α-glucosidase, suggesting potential applications in managing metabolic disorders. nih.gov In the context of cancer, certain derivatives act as competitive inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is involved in the synthesis of androgens that can drive prostate cancer growth. nih.gov
Table 1: Enzyme Inhibition by Related Benzoic Acid Derivatives
| Derivative/Compound | Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|---|
| Benzoic Acid | Tyrosinase | Competitive | 119 µM mdpi.com |
| Dihydroxybenzoic Acid (DHBA) | Histone Deacetylases (HDAC) | Not Specified | Not Specified nih.gov |
| 2-(oxalylamino)-benzoic acid (OBA) | Protein-Tyrosine Phosphatases (PTPs) | Competitive | Not Specified nih.gov |
| 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid | Aldo-keto reductase 1C3 (AKR1C3) | Competitive | Not Specified nih.gov |
| Synthetic Amino Acid Derivatives | Pancreatic Lipase | Competitive or Mixed | 167–1023 µM nih.gov |
| Synthetic Amino Acid Derivatives | Pancreatic α-amylase | Competitive or Mixed | 162–519 µM nih.gov |
| Synthetic Amino Acid Derivatives | α-glucosidase | Competitive | 51–353 µM nih.gov |
Investigation of Antimicrobial Action Mechanisms
The antimicrobial properties of benzoic acid and its derivatives are well-established and form the basis of their use as preservatives in food, cosmetics, and pharmaceuticals. youtube.comwikipedia.org The mechanism of action is multifaceted and highly dependent on the pH of the environment.
The primary antibacterial mechanism of benzoic acid derivatives involves the disruption of bacterial cell homeostasis. researchgate.net In an acidic environment, the undissociated, lipophilic form of the acid can readily diffuse across the bacterial cell membrane. wikipedia.orgnih.gov Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+ ions) and lowering the intracellular pH. wikipedia.orgresearchgate.net This acidification disrupts essential metabolic processes and inhibits the function of critical enzymes, ultimately impeding bacterial growth. youtube.com
Studies on 4-aminobenzoic acid (PABA) derivatives, specifically Schiff bases, have demonstrated significant antibacterial activity. These modifications can convert the non-toxic PABA molecule into potent agents capable of inhibiting pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 15.62 µM. nih.govresearchgate.netnih.gov The specific substituents attached to the PABA scaffold can be adjusted to fine-tune the antibacterial activity. nih.govresearchgate.net
The antifungal mechanism of benzoic acid derivatives is similar to their antibacterial action. It relies on the absorption of the undissociated acid into the fungal cell. wikipedia.org A subsequent drop in the intracellular pH to 5 or lower has been shown to decrease the anaerobic fermentation of glucose through the enzyme phosphofructokinase by up to 95%, effectively starving the cell of energy. wikipedia.org This makes the efficacy of these compounds dependent on the pH of the medium. wikipedia.org
Derivatives of 4-aminobenzoic acid have shown potent, broad-spectrum antifungal properties, with some Schiff base derivatives exhibiting MIC values as low as 7.81 µM. nih.govresearchgate.netnih.gov Notably, p-aminobenzoic acid (pABA) itself, produced by the bacterium Lysobacter antibioticus, has been identified as an antifungal compound active against several plant pathogens. acs.org
Table 2: Antimicrobial Activity of Related 4-Aminobenzoic Acid Derivatives
| Derivative Type | Target Organism | Activity Metric | Result |
|---|---|---|---|
| Schiff Bases of PABA | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | From 15.62 µM nih.govresearchgate.netnih.gov |
| Schiff Bases of PABA | Various Fungi | MIC | ≥ 7.81 µM nih.govresearchgate.netnih.gov |
| Schiff Bases of PABA | Mycobacteria | MIC | ≥ 62.5 µM nih.govresearchgate.netnih.gov |
Cellular and Molecular Mechanisms in Anticancer Research
Benzoic acid derivatives represent a promising class of compounds in anticancer research, with in vitro studies revealing their ability to inhibit cancer cell proliferation through various cellular and molecular mechanisms. nih.govbenthamscience.com
Receptor tyrosine kinases (RTKs) are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. Several studies have suggested that certain benzoic acid derivatives can inhibit the activity of the tyrosine kinase domain of these receptors. preprints.org For example, new quinazolinone derivatives incorporating a benzoic acid moiety were hypothesized to inhibit the tyrosine kinase domain, showing anticancer activity against MCF-7 breast cancer cells with an IC50 value of 100 µM/ml. preprints.org While direct inhibition of EGFR or HER2 by 4-Amino-3-(3-hydroxypropoxy)benzoic acid derivatives is not explicitly detailed, the broader class of benzoic acid derivatives has been explored for this potential. In silico analyses have shown that some derivatives exhibit favorable binding patterns to EGFR. researchgate.net
Beyond enzyme inhibition, benzoic acid derivatives can induce specific cellular processes that lead to cancer cell death. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov For instance, the HDAC inhibitor DHBA was found to induce apoptosis mediated by Caspase-3 and the generation of reactive oxygen species (ROS). nih.gov Other derivatives have also been shown to initiate apoptosis in MCF-7 and HCT-116 cancer cell lines. preprints.org
Another key anticancer mechanism is the induction of cell cycle arrest. nih.gov By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. DHBA was observed to arrest cells in the G2/M phase and increase the sub-G0-G1 cell population, which is indicative of apoptosis. nih.gov Some benzoic acid derivatives may also exert their effects through the activation of nuclear xenobiotic receptors like PXR/SXR, which can regulate genes involved in cell cycle progression and enhance apoptotic cell death. google.com While cell detachment is a consequence of processes like apoptosis, the primary mechanisms studied for these derivatives focus on the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Table 3: Anticancer Activity of Related Benzoic Acid Derivatives
| Derivative/Compound | Cancer Cell Line | Mechanism/Effect | IC50 Value |
|---|---|---|---|
| Schiff Bases of PABA | HepG2 (Liver Cancer) | Cytotoxicity | ≥ 15.0 µM nih.govresearchgate.netnih.gov |
| Dihydroxybenzoic Acid (DHBA) | Not Specified | HDAC inhibition, Apoptosis, G2/M Arrest | Not Specified nih.gov |
| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | Tyrosine Kinase Inhibition | 100 µM/ml preprints.org |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | HDAC Inhibition | 17.84 µM preprints.org |
| 1,2,4-triazol-1-yl)benzoic acid hybrids | Not Specified | Antioxidant, Cytotoxicity | Not Specified mdpi.com |
Biochemical Pathway Interrogation and Metabolic Transformations of this compound and Related Compounds
Microbial Metabolism of Related Aminohydroxybenzoic Acids
The microbial breakdown of aromatic compounds, including aminohydroxybenzoic acids, is a critical component of environmental carbon cycling. Microorganisms typically catabolize these molecules by converting them into hydroxylated intermediates, which subsequently undergo ring cleavage by dioxygenase enzymes. researchgate.netfao.org This process ultimately funnels the carbon skeletons into central metabolic pathways like the TCA cycle. researchgate.net
A detailed metabolic pathway for a structurally related compound, 4-amino-3-hydroxybenzoic acid, has been elucidated in Bordetella sp. strain 10d. biocrick.comnih.gov This bacterium utilizes a modified meta-cleavage pathway to process the aromatic ring. The initial step is catalyzed by the enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase, which facilitates ring fission between the C2 and C3 positions. biocrick.com The resulting product, 2-hydroxymuconic 6-semialdehyde, is then metabolized through a dehydrogenative route, rather than a hydrolytic one. nih.gov This pathway involves a series of enzymatic reactions that sequentially convert the intermediate into pyruvate, a key metabolite in central metabolism. nih.gov
The enzymes and intermediates involved in this specific pathway have been identified and characterized, highlighting a distinct metabolic strategy compared to the degradation pathways of other aminophenols and their derivatives. nih.gov
Table 1: Metabolic Pathway of 4-Amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| 4-amino-3-hydroxybenzoate 2,3-dioxygenase | 4-Amino-3-hydroxybenzoic acid | 2-hydroxymuconic 6-semialdehyde | biocrick.com |
| 2-hydroxymuconic 6-semialdehyde dehydrogenase | 2-hydroxymuconic 6-semialdehyde | 4-oxalocrotonic acid | nih.gov |
| 4-oxalocrotonate tautomerase | 4-oxalocrotonic acid | 2-oxopent-4-enoic acid | nih.gov |
| 2-oxopent-4-enoate hydratase | 2-oxopent-4-enoic acid | 4-hydroxy-2-oxovaleric acid | nih.gov |
| (Not specified) | 4-hydroxy-2-oxovaleric acid | Pyruvic acid | nih.gov |
Studies on other related compounds further illustrate the diversity of microbial metabolic capabilities. For instance, bacterial strains such as Acinetobacter johnsonii and Klebsiella oxytoca have been shown to degrade 4-hydroxybenzoic acid, a precursor structure, under anaerobic conditions. nih.gov Additionally, in recombinant Escherichia coli, the related isomer 3-amino-4-hydroxybenzoic acid can be enzymatically converted to 3-acetylamino-4-hydroxybenzoic acid, demonstrating that N-acetylation is another potential metabolic transformation for these compounds in microbial systems. aiche.org
Roles in Broader Biochemical Studies
While direct metabolic studies on this compound are limited, its structural analogs, particularly aminohydroxybenzoic acids, serve as important subjects in various biochemical and biotechnological research areas. These compounds are explored both as building blocks for novel materials and as scaffolds for therapeutic agents.
One significant area of research is in metabolic engineering for the production of specialty chemicals. The non-proteinogenic amino acid 4-amino-3-hydroxybenzoic acid (4,3-AHBA) is a target molecule for microbial synthesis from renewable resources like glucose. researchgate.netnih.gov Recombinant Corynebacterium glutamicum has been engineered to produce 4,3-AHBA, which is valued as a precursor for creating high-performance polybenzoxazole polymers. researchgate.netnih.gov These studies involve the heterologous expression of enzymes like 4-hydroxybenzoate (B8730719) 3-hydroxylase to create artificial biosynthetic pathways, demonstrating the role of these compounds as targets in advanced biochemical production. nih.gov
Furthermore, derivatives of related aromatic acids are investigated in the development of new antimicrobial agents. For example, various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and screened for their in vitro activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com Such studies use the core chemical structure as a scaffold to explore structure-activity relationships, aiming to identify novel compounds that can combat prevalent drug-resistant microbes. mdpi.com
Table 2: Application of Related Benzoic Acid Derivatives in Biochemical Studies
| Compound/Derivative | Area of Biochemical Study | Key Finding or Application | Reference |
|---|---|---|---|
| 4-Amino-3-hydroxybenzoic acid | Metabolic Engineering / Bioproduction | Target molecule for microbial production from glucose to serve as a precursor for high-performance polymers. | researchgate.netnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial Research | Serve as a chemical scaffold for synthesizing novel compounds with potent antimicrobial activity against multidrug-resistant pathogens. | mdpi.com |
Advanced Applications in Chemical Synthesis and Chemical Biology Utilizing 4 Amino 3 3 Hydroxypropoxy Benzoic Acid
Function as a Versatile Synthetic Building Block in Complex Molecule Construction
The molecular architecture of 4-Amino-3-(3-hydroxypropoxy)benzoic acid, characterized by a trifunctionalized benzene (B151609) ring, positions it as a highly versatile building block in the synthesis of complex molecules. The distinct reactivity of its amino, hydroxyl, and carboxylic acid moieties allows for a strategic and regioselective introduction of various chemical entities. This controlled, stepwise functionalization is paramount in the construction of intricate molecular scaffolds.
The strategic placement of the amino and hydroxyl groups on the aromatic ring facilitates a range of chemical transformations. The amino group serves as a nucleophile or can be readily converted into a diazonium salt, opening avenues for a variety of substitution reactions. The hydroxyl group, on the other hand, can act as a nucleophile or be transformed into an ether or ester linkage, providing further points for molecular elaboration. This multi-faceted reactivity profile makes this compound a valuable component in the synthetic chemist's toolbox for the assembly of complex and functionally diverse molecules.
Design and Synthesis of Novel Pharmacologically Relevant Derivatives and Conjugates
The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel, pharmacologically relevant derivatives and conjugates. Medicinal chemists can systematically modify the three key functional groups to optimize pharmacokinetic and pharmacodynamic properties, leading to the development of new therapeutic agents.
The amino group provides a convenient handle for the attachment of various pharmacophores through amide bond formation, a common and robust reaction in medicinal chemistry. This allows for the straightforward incorporation of moieties known to interact with specific biological targets. Furthermore, the hydroxyl group on the propoxy chain can be utilized for the formation of ether or ester linkages, enabling the attachment of solubilizing groups, targeting ligands, or prodrug moieties.
The carboxylic acid function is also a critical site for modification. It can be converted into a variety of functional groups, including esters, amides, and hydroxamic acids, each with distinct biological and physicochemical properties. This versatility allows for the fine-tuning of a molecule's acidity, polarity, and ability to interact with biological receptors. The combination of these modifiable sites on a single scaffold provides a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Exploration as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. snv63.runih.govopentargets.orgnih.govthermofisher.com The structural attributes of this compound suggest its potential as a foundational scaffold for the development of such chemical probes.
The key to a successful chemical probe is its ability to be modified with reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkers, without significantly perturbing its interaction with the target protein. The 3-hydroxypropoxy side chain of this compound offers an ideal location for the attachment of these reporter groups. This spatial separation of the reporter from the core pharmacophore, which is presumed to interact with the biological target, minimizes the risk of steric hindrance and preserves the binding affinity of the probe.
Furthermore, the aromatic core and its substituents can be systematically varied to optimize selectivity and potency for a particular biological target. Once a potent and selective derivative is identified, the reactive handles on the molecule can be used to synthesize an "active" probe, which retains its biological activity, and a "control" or "inactive" probe, which is structurally similar but lacks the key interacting elements. The use of such matched pairs is crucial for validating the on-target effects of the chemical probe and for minimizing the misinterpretation of experimental results due to off-target interactions. The development of chemical probes based on the this compound scaffold holds promise for advancing our understanding of complex biological processes and for the identification of novel drug targets.
Future Research Trajectories for 4 Amino 3 3 Hydroxypropoxy Benzoic Acid and Its Analogs
Development of Novel and Efficient Synthetic Methodologies
The advancement of any drug discovery program is critically dependent on the ability to synthesize the target molecules and their analogs in an efficient and scalable manner. While specific synthetic routes for 4-Amino-3-(3-hydroxypropoxy)benzoic acid are not extensively detailed in publicly available literature, the synthesis of structurally related compounds, such as 4-amino-3-hydroxybenzoic acid, provides a foundational blueprint. Future research should focus on developing robust and versatile synthetic strategies.
Key areas for methodological development include:
Greener Synthetic Approaches: Exploration of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis.
Flow Chemistry: Implementation of continuous flow manufacturing processes could offer advantages in terms of safety, scalability, and product consistency.
Catalytic Methods: Development of novel catalysts to improve reaction yields, reduce reaction times, and enhance stereoselectivity where applicable.
For instance, the synthesis of 3-amino-4-hydroxybenzoic acid has been approached through multi-step sequences involving nitration, chlorination, and subsequent reduction and hydrolysis. google.comresearchgate.net A similar strategic approach could be envisioned for this compound, starting from a readily available substituted chlorobenzoic acid.
| Starting Material | Key Transformation Steps | Potential Advantages |
| 4-chloro-3-nitrobenzoic acid | 1. Etherification with 3-chloropropanol 2. Reduction of the nitro group | Utilizes commercially available starting materials |
| 4-aminobenzoic acid | 1. Protection of the amino group 2. Ortho-hydroxylation 3. Etherification 4. Deprotection | Allows for precise control over regioselectivity |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound and its analogs, a combined in silico and in vitro/in vivo approach can significantly accelerate the identification of promising drug candidates.
Future research should leverage:
Quantum Chemical Methods: Density Functional Theory (DFT) calculations can be employed to understand the structural and electronic properties of these molecules. ajchem-b.comresearchgate.netresearchgate.netajchem-b.com This knowledge is crucial for predicting reactivity, stability, and potential intermolecular interactions.
Molecular Docking and Dynamics Simulations: These computational tools can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets. ajchem-b.comresearchgate.netresearchgate.netajchem-b.com For example, docking studies on analogs have identified potential interactions with proteins like periplasmic binding protein 1US5. ajchem-b.comajchem-b.com
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be developed to guide the design of new analogs with improved biological activity.
These computational predictions must be followed by rigorous experimental validation through biochemical and cellular assays to confirm the biological activity and mechanism of action.
Discovery of Unexplored Biological Targets and Mechanisms
A critical aspect of future research will be to elucidate the biological targets and mechanisms of action of this compound and its derivatives. The structural similarity to other biologically active benzoic acid derivatives suggests several potential avenues for investigation. For example, some related compounds have been explored as sphingosine (B13886) kinase inhibitors, which are implicated in cancer and inflammatory diseases.
Strategies to identify novel targets include:
High-Throughput Screening (HTS): Screening a library of this compound analogs against a broad panel of biological targets can rapidly identify potential therapeutic areas.
Chemical Proteomics: Techniques such as affinity chromatography using immobilized derivatives can be used to isolate and identify cellular protein targets.
Phenotypic Screening: Assessing the effects of these compounds in disease-relevant cellular models can uncover novel mechanisms of action without a priori knowledge of the specific target.
A thorough investigation into the structure-activity relationships (SAR) will be essential to understand how modifications to the chemical structure impact biological activity.
Engineering of Highly Potent and Selective Derivatives
Once a promising biological target has been identified, the next step is to engineer derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. This involves a systematic exploration of the chemical space around the this compound scaffold.
Key design strategies include:
Modification of the Benzoic Acid Moiety: Esterification or amidation of the carboxylic acid can influence solubility, cell permeability, and prodrug potential.
Variation of the Propoxy Linker: Altering the length and rigidity of the linker can optimize the orientation of the molecule within the target's binding site.
Substitution on the Aromatic Ring: Introduction of various substituents on the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability.
For example, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated that small structural modifications can lead to significant changes in antimicrobial activity. mdpi.com Similarly, the biological evaluation of 3-hydroxypyridine-4-one derivatives has shown the importance of substituent positioning for tyrosinase inhibitory activity. nih.gov
| Derivative Class | Rationale for Synthesis | Potential Impact on Activity |
| Esters and Amides | Improve cell permeability and create prodrugs | Enhanced bioavailability |
| Analogs with varied linker length | Optimize binding to the target protein | Increased potency |
| Halogenated derivatives | Modulate metabolic stability and binding interactions | Improved pharmacokinetic profile |
Interdisciplinary Research Synergies in Drug Discovery and Chemical Biology
The successful translation of this compound and its analogs from promising lead compounds to clinical candidates will require a collaborative, interdisciplinary approach. This involves integrating expertise from various fields.
Future research should foster synergies between:
Medicinal Chemistry: For the design and synthesis of novel derivatives.
Computational Chemistry: To guide molecular design and predict biological activity.
Pharmacology and Toxicology: To evaluate the efficacy and safety of new compounds in preclinical models.
Structural Biology: To determine the three-dimensional structures of ligand-target complexes, providing a rational basis for further optimization.
Materials Science: For the development of novel drug delivery systems to improve the therapeutic index of promising candidates.
By embracing a multidisciplinary research paradigm, the scientific community can effectively navigate the complexities of the drug discovery and development process and unlock the full therapeutic potential of this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
